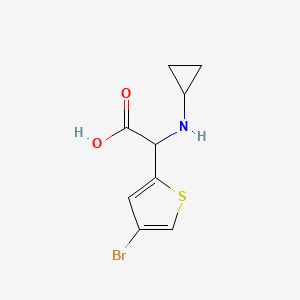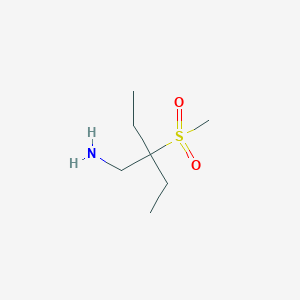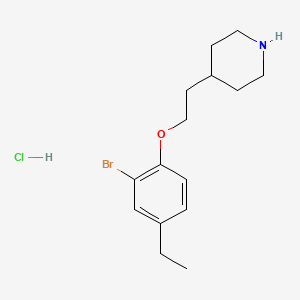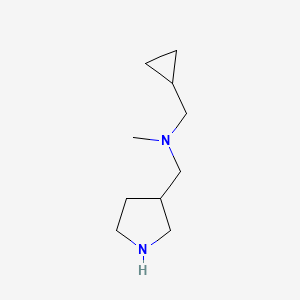![molecular formula C20H26ClNO2 B1374566 Clorhidrato de 4-{2-[4-(benciloxi)fenoxi]etil}piperidina CAS No. 158550-35-7](/img/structure/B1374566.png)
Clorhidrato de 4-{2-[4-(benciloxi)fenoxi]etil}piperidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Análisis Bioquímico
Biochemical Properties
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can alter gene expression and cellular metabolism, further affecting cell function .
Molecular Mechanism
At the molecular level, 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, modulating their activity. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects. Additionally, its distribution within cells can influence its localization and activity, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
The synthesis of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Análisis De Reacciones Químicas
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine: This compound has a similar structure but lacks the hydrochloride group.
4-{2-[4-(Methoxy)phenoxy]ethyl}piperidine: This compound has a methoxy group instead of a benzyloxy group.
The uniqueness of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride lies in its specific structure and the presence of the benzyloxy group, which can influence its chemical properties and reactivity .
Propiedades
IUPAC Name |
4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGUARPANYPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1374483.png)

![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)


![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)


![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
